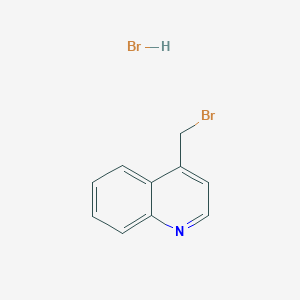

4-(Bromomethyl)quinoline hydrobromide

Description

Significance within Quinoline (B57606) Chemistry Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental structures in medicinal chemistry and materials science. biointerfaceresearch.com The quinoline scaffold is a "privileged" structure, meaning it is a common motif in biologically active compounds. researchgate.net The introduction of a bromomethyl group at the 4-position of the quinoline ring, as in 4-(Bromomethyl)quinoline (B1600949) hydrobromide, creates a highly reactive and valuable synthetic intermediate. The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The hydrobromide salt form of this compound enhances its stability and handling properties, making it a convenient precursor for various chemical transformations. Researchers utilize this reactivity to synthesize a diverse array of quinoline derivatives with tailored properties for specific applications.

Overview of Established and Emerging Research Domains for the Chemical Compound

The research applications of 4-(Bromomethyl)quinoline and its derivatives are extensive, spanning from the development of new therapeutic agents to the creation of advanced materials.

Established Research Domains:

Medicinal Chemistry: Quinoline derivatives have a long history in drug discovery, with well-known examples including the antimalarial drug quinine. biointerfaceresearch.com The 4-(bromomethyl)quinoline core is a key component in the synthesis of various biologically active molecules. For instance, the related compound, 4-bromomethyl quinoline-2(H)-one, is a crucial intermediate in the production of the anti-gastroenteritic ulcer drug rebamipide. google.com Research has also focused on synthesizing quinoline-3-carboxamide (B1254982) derivatives with immunomodulatory activity and quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, a target for cancer and autoimmune diseases. nih.govnih.gov

Organic Synthesis: As a versatile building block, 4-(Bromomethyl)quinoline hydrobromide is employed in a variety of organic reactions. The bromomethyl group readily participates in nucleophilic substitution reactions, allowing for the attachment of different substituents to the quinoline core. This is fundamental in creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Emerging Research Domains:

G-Quadruplex Ligands: G-quadruplexes are secondary structures found in guanine-rich regions of nucleic acids and are implicated in the regulation of gene expression. nih.gov Small molecules that can bind to and stabilize G-quadruplexes are being investigated as potential anticancer agents. nih.govresearchgate.net The planar aromatic structure of the quinoline ring makes it an attractive scaffold for the design of G-quadruplex ligands. nih.gov The 4-(bromomethyl) group can be functionalized to introduce side chains that enhance binding affinity and selectivity for specific G-quadruplex structures. nih.gov

Materials Science: The rigid and planar nature of the quinoline ring system also lends itself to applications in materials science. Quinoline derivatives are being explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to functionalize the quinoline core via the bromomethyl group allows for the tuning of its photophysical and electronic properties.

Detailed Research Findings

The utility of the 4-(bromomethyl)quinoline scaffold is evident in the synthesis of various bioactive compounds. The following table summarizes examples of quinoline derivatives and their reported biological activities, many of which can be conceptually derived from the functionalization of a 4-(bromomethyl)quinoline precursor.

| Quinoline Derivative Class | Reported Biological Activity | Key Synthetic Precursor (Conceptual) |

|---|---|---|

| Quinoline-4-carboxylic acids | Inhibitors of dihydroorotate dehydrogenase (anticancer, anti-inflammatory) nih.gov | 4-Substituted quinolines |

| Quinoline-3-carboxamides | Immunomodulators researchgate.netnih.gov | Functionalized quinolines |

| 4-Anilinoquinazolines (related heterocyclic system) | c-myc G-quadruplex ligands (anticancer) dntb.gov.ua | Substituted quinazolines |

| Quinolino[3,4-b]quinoxalines | Topoisomerase IIα inhibitors, G-quadruplex binders (anticancer) researchgate.net | Fused quinoline systems |

| 4-Bromomethyl quinoline-2(H)-one derivatives | Precursor to anti-gastroenteritic ulcer drugs google.com | 4-Bromomethyl quinoline-2(H)-one |

The synthesis of these and other complex molecules often involves the strategic use of reactive intermediates like this compound. The ability to introduce diverse functionalities at the 4-position is a key step in structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of lead compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKVBQETYSINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696104 | |

| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-28-7 | |

| Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Bromomethyl Quinoline Hydrobromide

Conventional Synthetic Routes to 4-(Bromomethyl)quinoline (B1600949) and its Hydrobromide Salt

Traditional methods for the synthesis of 4-(bromomethyl)quinoline and its subsequent hydrobromide salt primarily rely on the functionalization of pre-existing quinoline (B57606) scaffolds. These routes include the direct bromination of methyl-substituted quinolines and the conversion of quinoline-based alcohols.

Bromination of 4-Methylquinoline Derivatives (e.g., using N-bromosuccinimide, molecular bromine)

A primary and widely utilized method for the synthesis of 4-(bromomethyl)quinoline is the free-radical bromination of 4-methylquinoline, commonly known as lepidine. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. drugfuture.comwikipedia.orgthermofisher.com

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from NBS. commonorganicchemistry.comkoreascience.kr This radical then abstracts a hydrogen atom from the methyl group of 4-methylquinoline, forming a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a bromine source to yield the desired 4-(bromomethyl)quinoline.

A typical procedure involves adding 4-methylquinoline to a suspension of NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) at an elevated temperature. prepchem.com The mixture is then refluxed for a short period. For instance, a reported synthesis involves adding 0.1 mole of 4-methylquinoline to a stirred suspension of 0.08 mole of N-bromosuccinimide in carbon tetrachloride at 60°C, followed by refluxing for 30 minutes. prepchem.com The resulting 4-(bromomethyl)quinoline can be crystallized from the filtrate. prepchem.com

| Reactant 1 | Reactant 2 | Initiator | Solvent | Temperature | Time | Product |

| 4-Methylquinoline | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon Tetrachloride (CCl₄) | Reflux | 30 min - 12 h | 4-(Bromomethyl)quinoline |

The hydrobromide salt can then be prepared by treating the 4-(bromomethyl)quinoline base with hydrobromic acid.

Synthesis via 4-Quinolinemethanol Precursors (e.g., reaction with HBr, PBr₃)

An alternative approach to 4-(bromomethyl)quinoline involves the conversion of a precursor, 4-quinolinemethanol. This method leverages well-established reactions for the transformation of alcohols into alkyl halides. The hydroxyl group of 4-quinolinemethanol can be substituted with a bromine atom using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Reaction with HBr typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions. The acidic proton of HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.

Phosphorus tribromide is another effective reagent for this transformation, generally favoring an SN2 pathway which results in an inversion of stereochemistry if the alcohol is chiral. The reaction involves the initial formation of a phosphorus-oxygen bond, creating a good leaving group that is subsequently displaced by a bromide ion. While a specific detailed synthesis for 4-(bromomethyl)quinoline from 4-quinolinemethanol is not extensively documented in readily available literature, the conversion of a similar substrate, 4-hydroxyquinoline to 4-bromoquinoline using PBr₃ in DMF, proceeds with high yield (88%), suggesting the viability of this method for the analogous benzylic alcohol. chemicalbook.com

| Precursor | Reagent | General Mechanism | Product |

| 4-Quinolinemethanol | Hydrobromic Acid (HBr) | SN1 or SN2 | 4-(Bromomethyl)quinoline |

| 4-Quinolinemethanol | Phosphorus Tribromide (PBr₃) | SN2 | 4-(Bromomethyl)quinoline |

Preparation of Related Bromomethyl Quinolinone Derivatives (e.g., 4-Bromomethylquinolin-2(1H)-one)

The synthesis of related structures, such as 4-bromomethylquinolin-2(1H)-one, provides insight into the broader synthetic strategies for bromomethyl-substituted quinoline systems. This compound is a key intermediate in the synthesis of various pharmaceuticals. A common route to this derivative begins with acetoacetanilide.

The synthesis generally involves two main steps:

Bromination of acetoacetanilide: Acetoacetanilide is brominated, typically using molecular bromine in a suitable solvent like chloroform, to yield a brominated acetoacetanilide intermediate. google.com

Cyclization: The brominated intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the 4-bromomethylquinolin-2(1H)-one ring system. google.comchemicalbook.com

Improved methods focus on controlling the reaction temperature during bromination to minimize the formation of di-brominated byproducts. For instance, a patented method describes the slow addition of a chloroform solution of bromine to acetoacetanilide while maintaining the temperature below 30°C, followed by a period of stirring and gentle heating. google.com The subsequent cyclization is also temperature-controlled to ensure a high yield and purity of the final product. One large-scale synthesis example reports a yield of 95.08% with a purity of 99.67% (HPLC) starting from acetoacetanilide bromide and using phosphorus pentoxide in dichloroethane at reflux. chemicalbook.com

| Starting Material | Key Steps | Reagents | Reported Yield |

| Acetoacetanilide | 1. Bromination 2. Cyclization | 1. Bromine/Chloroform 2. Concentrated Sulfuric Acid | Not specified in all sources |

| Acetoacetanilide Bromide | Cyclization | Phosphorus Pentoxide/Dichloroethane | 95.08% |

Advanced and Green Synthetic Protocols for Quinoline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. For quinoline derivatives, this includes the use of nanocatalysts to promote reactions under milder conditions and with higher efficiency.

Nanocatalyst-Mediated Synthesis of Quinoline Analogues

While not directly reported for the synthesis of 4-(bromomethyl)quinoline hydrobromide itself, nanocatalyst-mediated protocols have been extensively developed for the synthesis of the core quinoline ring system and its analogues. These "green" approaches often offer advantages such as higher yields, shorter reaction times, milder reaction conditions, and the ability to recycle the catalyst.

A common nanocatalyst-mediated approach for quinoline synthesis is the Friedlander Annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Various nanocatalysts have been shown to be effective in promoting this reaction.

Examples of nanocatalysts used in quinoline synthesis include:

Metal-based Nanoparticles: Nanoparticles of metals such as nickel, copper, zinc, and iron have been used as catalysts. For instance, nickel nanoparticles have been used for the solvent-free synthesis of polysubstituted quinolines via the Friedlander annulation.

Magnetic Nanoparticles: Core-shell magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) functionalized with acidic groups can act as easily recoverable catalysts for quinoline synthesis.

These nanocatalyst-based methods represent a significant advancement in the synthesis of quinoline derivatives, offering environmentally benign alternatives to traditional synthetic routes.

Environmentally Benign Methodologies in Quinoline Core Formation

The synthesis of the quinoline scaffold, a crucial component in many natural products and pharmacologically active substances, has traditionally relied on methods that involve harsh reaction conditions, hazardous materials, and significant energy consumption. ijpsjournal.comacs.org Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses often require high temperatures and the use of non-biodegradable chemical compounds, which can be detrimental to the environment. researchgate.net In response to growing environmental and economic concerns, a significant shift towards green and sustainable chemistry has spurred the development of environmentally benign methodologies for quinoline core formation. researchgate.netnih.gov These modern approaches prioritize the use of eco-friendly catalysts, greener solvents, alternative energy sources, and one-pot syntheses to minimize waste and improve efficiency. ijpsjournal.comresearchgate.netacs.org

Green Catalysis in Quinoline Synthesis

A cornerstone of environmentally friendly quinoline synthesis is the use of green catalysts, which are typically non-toxic, recyclable, and highly efficient. niscpr.res.in Researchers have explored a wide range of catalysts that offer significant advantages over traditional ones.

Lewis and Brønsted Acids: Several Lewis and Brønsted acids have been employed as effective catalysts. Indium (III) chloride, for instance, is a non-toxic and recyclable catalyst used for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters in ethanol at 60°C, also showing effectiveness under solvent-free conditions. niscpr.res.in Formic acid has also been identified as a versatile and environmentally friendly catalyst, promoting the direct synthesis of quinolines from anilines and aldehydes or ketones with high selectivity under milder conditions. ijpsjournal.com Other catalysts like p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene (CX4SO3H), and cerium nitrate have proven effective. researchgate.net

Iron Catalysts: Iron catalysts, being inexpensive and less toxic, are prominent in green synthesis. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been used for the efficient, one-pot condensation of 2-aminoarylketones and active methylene (B1212753) compounds, offering advantages like shorter reaction times and milder conditions. tandfonline.comtandfonline.com In another approach, an iron-catalyzed cross-dehydrogenative coupling [4 + 2] annulation of anilines with quinazolinones has been developed using cheap FeCl₃ and an environmentally friendly oxidant like H₂O₂/O₂. nih.gov

Nanocatalysts: Nanocatalysts offer unique properties such as high surface area and reactivity, making them highly efficient for quinoline synthesis. acs.orgnih.gov For example, Fe₃O₄ nanoparticle-supported cells have been used to catalyze a three-component reaction in water under reflux conditions, yielding pyrimido[4,5-b]quinolones in high yields (88–96%). nih.gov A key advantage of these catalysts is their ease of recovery and reusability for multiple reaction cycles without significant loss of activity. nih.gov

Metal-Free Catalysts: To further enhance the green credentials of quinoline synthesis, metal-free catalysts have been investigated. rsc.org An innovative approach involves the use of Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a cost-effective, accessible, and environmentally friendly heterogeneous catalyst for the Friedländer synthesis. nih.gov

Table 1: Comparison of Various Green Catalysts in Quinoline Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indium (III) chloride (5 mol%) | Substituted anilines, Ethyl acetoacetate | Ethanol | 60°C | Quantitative | niscpr.res.in |

| FeCl₃·6H₂O | 2-aminoarylketones, Active methylene compounds | Water | Not specified | High | tandfonline.comtandfonline.com |

| Fe₃O₄ NPs-cell (0.9 mol%) | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, Dimedone | Water | Reflux, 2h | 88-96 | nih.gov |

| Ammonium acetate | Ferrocene carboxaldehyde, Dimedone, Ketone | Water | Microwave, 100°C, 10-15 min | 75-93 | tandfonline.com |

| g-C₃N₄ (functionalized) | 2-aminoaryl ketones, α-methylene carbonyls | Toluene | 100°C, 4-6h | High | nih.gov |

Use of Greener Solvents and Solvent-Free Conditions

The choice of solvent plays a critical role in the environmental impact of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and biodegradable solvents or, ideally, the elimination of solvents altogether.

Water and Ethanol: Water is considered the most environmentally benign solvent due to its natural abundance, non-toxicity, and non-flammability. tandfonline.com The use of water as a solvent has been shown to enhance reaction rates in some cases due to hydrophobic interactions. tandfonline.com Similarly, ethanol is another greener solvent that has been effectively used in quinoline synthesis. researchgate.netniscpr.res.in

Ionic Liquids and Deep Eutectic Solvents (DESs): Ionic liquids are considered environmentally friendly solvents that can also act as catalysts, often used under solvent-free conditions. ijpsjournal.com Deep Eutectic Solvents (DESs), formed by mixing two or more components to create a low-melting mixture, are another class of green solvents being explored. ijpsjournal.com

Solvent-Free Synthesis: Conducting reactions without a solvent offers numerous benefits, including reduced waste, lower energy consumption, and improved safety. ijpsjournal.com Several green methodologies for quinoline synthesis have been successfully developed under solvent-free conditions, often in conjunction with efficient catalysts. acs.orgniscpr.res.innih.gov

Energy-Efficient Synthetic Methodologies

Traditional synthesis methods often require prolonged heating, consuming significant amounts of energy. acs.org Modern techniques leverage alternative energy sources to accelerate reactions and improve energy efficiency.

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times and improving yields compared to conventional heating. ijpsjournal.com This technique has been successfully applied to the synthesis of quinoline derivatives, often in combination with green solvents like water or ethylene glycol. ijpsjournal.comtandfonline.com

Ultrasound-Assisted Synthesis: Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. ijpsjournal.com This method has been utilized for the green synthesis of quinolines and other heterocyclic compounds, contributing to more sustainable chemical processes. ijpsjournal.comnih.gov

The continuous development of these environmentally benign methodologies is crucial for the future of pharmaceutical synthesis and chemical manufacturing, ensuring that the production of valuable compounds like quinolines can be achieved with minimal environmental impact. ijpsjournal.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl Quinoline Hydrobromide

Electrophilic Nature of the Bromomethyl Group and its Role in Nucleophilic Interactions

The chemical reactivity of 4-(bromomethyl)quinoline (B1600949) hydrobromide is largely dictated by the electrophilic character of the methylene (B1212753) carbon in the bromomethyl group. This electrophilicity arises from the significant electronegativity of the bromine atom, which polarizes the carbon-bromine (C-Br) bond, drawing electron density away from the carbon and rendering it susceptible to attack by nucleophiles. The quinoline (B57606) ring, particularly at position 4, is an electron-deficient system, which further enhances the reactivity of the attached bromomethyl group. quimicaorganica.orgresearchgate.net

Halogenated quinolines, especially those with substituents at the 2 and 4 positions, are known to readily undergo nucleophilic substitution reactions. quimicaorganica.org While direct substitution on the aromatic ring often proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate, the bromomethyl group reacts via mechanisms analogous to those of benzylic halides, typically SN1 or SN2 pathways. quimicaorganica.org In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single concerted step. In an SN1 reaction, the bromide ion would first depart to form a resonance-stabilized carbocation, which is then captured by the nucleophile. The presence of electron-withdrawing groups, such as a nitro group, on the quinoline scaffold can further activate the molecule towards nucleophilic attack. nih.gov A variety of nucleophiles can participate in these substitution reactions, leading to a diverse range of 4-substituted quinoline derivatives.

| Nucleophile Type | Example Nucleophile | Product Type |

| O-Nucleophiles | Water, Alcohols, Phenols | Ethers, Alcohols |

| N-Nucleophiles | Amines, Hydrazine, Azides | Amines, Hydrazines, Azides mdpi.com |

| S-Nucleophiles | Thiols, Thiolates | Thioethers |

| C-Nucleophiles | Cyanide, Enolates | Nitriles, Alkylated products |

Coupling Reactions Involving the Bromomethyl Moiety

The C-Br bond in the 4-(bromomethyl)quinoline moiety serves as a reactive handle for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. These transformations are pivotal in synthetic organic chemistry for constructing complex molecular architectures.

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation due to their mild reaction conditions and high functional group tolerance. nih.govnobelprize.org The general mechanism for these cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The reaction is highly versatile for creating biaryl compounds or connecting alkyl, alkenyl, or aryl groups. libretexts.orgresearchgate.netmdpi.com The base is crucial for the transmetalation step of the catalytic cycle. libretexts.org

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com It is a powerful method for the arylation or vinylation of olefins. organic-chemistry.orgnih.gov The reaction typically proceeds with excellent stereoselectivity. organic-chemistry.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes. wikipedia.orgjk-sci.com A key advantage of the Negishi coupling is the high reactivity and exceptional functional group tolerance of organozinc reagents, which, unlike many other organometallics, are often prepared from functionalized precursors. jk-sci.comthermofisher.com

The table below summarizes the key components of these palladium-catalyzed reactions.

| Reaction | Electrophile | Nucleophile | Catalyst (Typical) | Key Additive |

| Suzuki-Miyaura | Organohalide (R-X) | Organoboron (R'-B(OR)2) | Pd(PPh3)4, Pd(OAc)2 | Base (e.g., K3PO4, Na2CO3) yonedalabs.commdpi.com |

| Heck | Unsaturated Halide (R-X) | Alkene (R'-CH=CH2) | Pd(OAc)2, PdCl2 | Base (e.g., Et3N) wikipedia.org |

| Negishi | Organohalide (R-X) | Organozinc (R'-ZnX) | Pd(PPh3)4, Ni(acac)2 | None required wikipedia.orgjk-sci.com |

Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions. Nickel catalysts, for instance, are often used in Negishi couplings and can offer different reactivity or cost-effectiveness compared to palladium. wikipedia.orgorganic-chemistry.orgjk-sci.com Iron-catalyzed cross-coupling reactions have also emerged as a valuable method, particularly for the reaction of alkyl Grignard reagents with heteroaromatic electrophiles, proceeding under mild conditions with high functional group tolerance. organic-chemistry.org These alternative metal-mediated transformations expand the synthetic utility of the bromomethyl moiety for creating diverse molecular structures.

Intramolecular Cyclization and Heterocyclic Ring Formation Facilitated by the Bromomethyl Group

The electrophilic bromomethyl group at the 4-position of the quinoline ring is ideally suited to participate in intramolecular cyclization reactions. When a nucleophilic group is present at a sterically accessible position on the quinoline core or an attached side chain, it can attack the bromomethyl carbon to forge a new ring, leading to the synthesis of complex fused heterocyclic systems. nih.gov

Research has shown that the bromination of certain quinoline alkaloids can trigger a subsequent intramolecular cyclization. nih.gov In these cases, the newly introduced bromine atom facilitates the formation of additional penta-, hexa-, or spirocyclic structures by reacting with nearby hydroxyl or methoxyl groups. nih.gov This strategy allows for the rapid construction of polycyclic natural product-like scaffolds. For example, electrophilic intramolecular heterocyclization of precursors containing a reactive double bond can lead to the formation of furo[3,2-c]quinoline systems. researchgate.net

Furthermore, radical cyclization pathways provide another route to fused heterocycles. beilstein-journals.org The versatility of the bromomethyl group as an electrophile in these intramolecular reactions makes it a key synthon in the construction of diverse and complex quinoline-based heterocyclic compounds. mdpi.comnih.govresearchgate.net

Principles of Decarboxylative Halogenation in the Context of Brominated Quinoline Synthesis

Decarboxylative halogenation is a fundamental transformation in organic synthesis that converts carboxylic acids into organic halides with the loss of carbon dioxide. nih.govacs.org This method is particularly relevant for the synthesis of brominated quinolines, which can be precursors to or analogues of 4-(bromomethyl)quinoline hydrobromide.

The most prominent example of this reaction is the Hunsdiecker–Borodin reaction. wikipedia.orgbyjus.com In its classic form, the silver salt of a carboxylic acid is treated with elemental bromine to yield an organic bromide. wikipedia.orgalfa-chemistry.com The reaction is believed to proceed through a radical mechanism initiated by the formation of an unstable acyl hypobromite intermediate, which then undergoes homolytic cleavage and decarboxylation to generate an alkyl radical that is subsequently trapped by a bromine radical. wikipedia.orgbyjus.comalfa-chemistry.com

Several modifications of the Hunsdiecker reaction have been developed to improve its scope and practicality. The Cristol–Firth modification employs red mercuric oxide and bromine to react directly with the carboxylic acid, avoiding the need to pre-form the silver salt. nih.govacs.org The Kochi reaction uses lead tetraacetate and a halide source for the same purpose. alfa-chemistry.com

The application of these methods to quinoline derivatives has been explored. For instance, quinoline-4-carboxylic acids can undergo bromodecarboxylation when treated with N-bromosuccinimide (NBS). However, this specific transformation is often most efficient for substrates that possess an activating hydroxy or amino substituent at the 3-position. nih.govacs.org

| Reaction Name | Reactants | Halogen Source | Key Features |

| Hunsdiecker-Borodin | Silver carboxylate | Br2, Cl2, I2 | Requires anhydrous silver salt; radical mechanism. wikipedia.orgalfa-chemistry.com |

| Cristol-Firth | Carboxylic acid, HgO | Br2 | Avoids silver salt preparation; uses toxic mercury. acs.org |

| Kochi | Carboxylic acid, Pb(OAc)4 | LiCl, LiBr, I2 | Uses lead tetraacetate as an oxidant. alfa-chemistry.com |

Applications in Medicinal Chemistry Research and Drug Discovery

Antineoplastic and Cytotoxic Research Investigations

The quinoline (B57606) scaffold is a cornerstone in the development of new anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Research into brominated and other substituted quinolines has revealed their potential to inhibit cancer cell growth and induce cell death.

In Vitro Studies Against Various Cancer Cell Lines (e.g., A549, HT-29)

Numerous studies have highlighted the cytotoxic effects of quinoline derivatives against a panel of human cancer cell lines, including the lung adenocarcinoma cell line A549 and the colorectal adenocarcinoma cell line HT-29. For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxicity against A549 cells with an IC50 value of 9.96 μg/mL mdpi.com. Another study on morpholine substituted quinazoline derivatives also reported cytotoxic activity against A549 cells, with IC50 values ranging from 8.55 to 20.84 μM nih.gov.

Similarly, research on highly brominated quinolines has shown their antiproliferative activity against HT-29 cells nih.gov. These findings underscore the potential of the quinoline core, including brominated derivatives, as a template for the design of new cytotoxic agents. The bromomethyl group in 4-(bromomethyl)quinoline (B1600949) hydrobromide can serve as a handle to synthesize a variety of new quinoline derivatives for screening against these and other cancer cell lines.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives Against A549 and HT-29 Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| BAPPN | A549 | 9.96 µg/mL | mdpi.com |

| Morpholine Substituted Quinazolines | A549 | 8.55 - 20.84 µM | nih.gov |

| Highly Brominated Quinolines | HT-29 | Not specified | nih.gov |

Inhibition of Cellular Targets and Biochemical Pathways (e.g., phosphodiesterase enzymes)

One of the mechanisms by which quinoline derivatives may exert their anticancer effects is through the inhibition of key cellular enzymes, such as phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. The dysregulation of these pathways is often implicated in cancer progression.

Research has shown that various quinoline-based compounds can act as inhibitors of different PDE isoforms, including PDE4 and PDE5 peerj.comresearchgate.net. For example, a series of substituted 8-arylquinoline derivatives have been identified as phosphodiesterase-4 inhibitors scispace.com. By inhibiting these enzymes, quinoline derivatives can modulate intracellular signaling cascades that control cell proliferation, differentiation, and apoptosis, thereby contributing to their anticancer activity. The development of selective PDE inhibitors is an active area of research, and the quinoline scaffold provides a promising starting point for the design of such molecules.

Mechanisms of Apoptosis Induction by Quinoline Derivatives in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger apoptosis through various mechanisms.

Studies on synthetic quinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, the compound 9IV-c, a synthetic quinoline, was found to induce apoptosis in A549 cells by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3, key executioners of the apoptotic cascade rjraap.com. This suggests that the intrinsic, or mitochondrial, pathway of apoptosis is involved. The ability of quinoline derivatives to induce cell cycle arrest, another important aspect of cancer therapy, has also been reported nih.govrjraap.com. The investigation of how novel quinoline derivatives, potentially synthesized from 4-(bromomethyl)quinoline hydrobromide, induce apoptosis is a significant area of anticancer research.

Antimicrobial Research Focus

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The quinoline ring is a key component of several successful antibacterial drugs, most notably the fluoroquinolones.

Antibacterial Efficacy Against Microbial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens like Staphylococcus aureus and Escherichia coli. Research has explored the synthesis and evaluation of various quinoline-based compounds for their antibacterial properties.

For instance, a study on the bromination of quinolin-4(1H)-ones highlighted this as an efficient strategy for developing new antibacterial agents chdu.edu.uanuph.edu.ua. Specifically, the synthesis of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one was reported for its potential to affect the virulence factors of microorganisms chdu.edu.ua. This compound is a close structural analog of 4-(bromomethyl)quinoline, suggesting that the bromomethyl functionality is of interest in the design of new antibacterials. Furthermore, other quinoline derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli nih.govbiointerfaceresearch.comsemanticscholar.org.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Quinoline Derivatives | Staphylococcus aureus (MRSA) | MIC: 20 ± 3.3 µg/mL | nih.gov |

| Quinoline Derivatives | Escherichia coli | MIC: 0.125–8 µg/mL | semanticscholar.org |

| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective at reducing biofilm viability | nih.gov |

Antitubercular Activity Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of drug-resistant strains has created an urgent need for new antitubercular drugs. The quinoline scaffold is present in bedaquiline, a diarylquinoline that was the first new anti-TB drug to be approved in over 40 years.

This has spurred significant research into other quinoline derivatives as potential antitubercular agents. Studies have identified novel 4-anilinoquinolines with potent activity against Mycobacterium tuberculosis biorxiv.orgbiorxiv.org. The development of new quinoline hybrids has also shown promising antitubercular activity, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MICs) eurekaselect.com. The versatility of the quinoline ring system allows for the synthesis of diverse libraries of compounds for screening against M. tuberculosis, and this compound could serve as a valuable starting material in these efforts.

Antimalarial Potential Studies

The quinoline core is famously associated with antimalarial drugs, with quinine and chloroquine being historical mainstays of treatment. nih.govmdpi.com However, the emergence of drug-resistant strains of Plasmodium parasites has necessitated the development of novel quinoline-containing antimalarials. researchgate.net Research in this area focuses on modifying the quinoline structure to enhance efficacy against resistant parasites. The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. nih.govmdpi.com This leads to the accumulation of toxic heme molecules, ultimately killing the parasite. mdpi.com

Modern research efforts have produced a variety of potent quinoline derivatives. For instance, quinoline-4-carboxamides have been optimized to yield compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov Other studies have synthesized quinoline derivatives with significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

| Compound Type | Target/Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Quinoline-4-carboxamide (Screening Hit 1) | P. falciparum (3D7) | 120 nM | nih.gov |

| Amino-quinoline derivative (40a) | P. falciparum (Pf3D7) | 0.25 µM | nih.gov |

| Quinoline–pyrimidine hybrid | P. falciparum (W2 strain) | 0.096 µM | mdpi.com |

| 3-hydroxyquinolin-8-yl propanoates | P. falciparum (Pf 3D7) | 9.5 µM | researchgate.net |

| 2-quinoline-α-hydroxypropionates | P. falciparum | 5.5 µM | researchgate.net |

Antiviral Activity Research

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents with broad-spectrum activity. malariaworld.org A key strategy in this research is to target host-cell factors rather than viral proteins, which can help circumvent the problem of drug resistance arising from rapid viral mutation. nih.gov One such host target is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines essential for DNA and RNA replication. nih.gov Inhibition of human DHODH by quinoline derivatives has been shown to block the replication of various viruses. nih.gov

For example, extensive structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogues led to the discovery of compounds with potent inhibitory activity against viruses like vesicular stomatitis virus (VSV) and influenza. nih.gov Other research has evaluated quinoline analogues, such as chloroquine and hydroxychloroquine, for their in vitro activity against a range of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org These studies have identified several quinoline compounds that exhibit broad anti-coronavirus activity. malariaworld.org

| Compound | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV | 2 nM | nih.gov |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | 41 nM | nih.gov |

| Chloroquine | Coronaviruses | 0.12-12 µM | malariaworld.org |

| Hydroxychloroquine | Coronaviruses | 0.12-12 µM | malariaworld.org |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A/WSN/33 (H1N1) | 22.94 µM | mdpi.com |

Neuroprotective Research Endeavors

Quinoline-based structures are actively being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Their versatility allows for the design of molecules that can interact with multiple targets involved in disease pathology. nih.gov

Inhibition of Acetylcholinesterase Activity

A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov The quinoline scaffold has proven to be a valuable framework for designing novel and potent AChE inhibitors. nih.govnih.gov Researchers have synthesized and evaluated numerous quinoline derivatives, identifying compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another related enzyme. mdpi.comresearchgate.net

Kinetic studies have revealed that some of these quinoline derivatives act as mixed-type inhibitors, meaning they can bind to both the active site of the enzyme and to an allosteric site. mdpi.com This dual binding can lead to more effective inhibition. The inhibitory potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Harmane (β-carboline alkaloid related to quinoline) | AChE | 7.11 µM | researchgate.net |

| Vasicine (Quinoline alkaloid) | AChE | 13.68 µM | researchgate.net |

| Vasicine (Quinoline alkaloid) | BChE | 2.60 µM | researchgate.net |

| Morpholine-bearing quinoline derivative (11g) | AChE | 1.94 µM | mdpi.com |

| Morpholine-bearing quinoline derivative (11g) | BChE | 28.37 µM | mdpi.com |

| Quinolinone (QN8) | hrAChE | 0.29 µM | researchgate.net |

Relevance in Neurodegenerative Disease Models (e.g., Alzheimer's disease)

The inhibition of cholinesterases is a cornerstone of symptomatic treatment for Alzheimer's disease (AD). nih.govnih.gov Consequently, the development of quinoline-based AChE inhibitors is directly relevant to AD research. nih.gov The structural versatility of the quinoline scaffold allows for the design of multifunctional compounds that can address more than one pathological hallmark of AD. nih.gov Beyond AChE inhibition, quinoline derivatives have been investigated for other properties beneficial in a neurodegenerative context, such as antioxidant activity. nih.gov Molecular dynamics simulations and docking studies are often employed to understand how these compounds interact with the AChE enzyme, guiding the design of more potent and selective inhibitors. nih.gov The ultimate goal is to develop disease-modifying therapies, and the quinoline core represents a promising starting point for creating such multi-target agents. nih.govnih.gov

Anti-inflammatory Research Perspectives

The quinoline moiety is also a subject of interest in the search for new anti-inflammatory agents. Chronic inflammation is a key component of many diseases, and targeting the pathways that drive it is a major focus of drug discovery.

Targeting Pharmacological Pathways (e.g., PDE4, TRPV1, COX)

Researchers are exploring the potential of quinoline derivatives to modulate specific molecular targets involved in the inflammatory cascade. These targets include enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX), as well as ion channels like the transient receptor potential vanilloid 1 (TRPV1).

COX Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on designing hybrid molecules that combine the quinoline scaffold with other pharmacophores to create potent and selective inhibitors. For example, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation. nih.gov Some of these hybrids displayed potent COX-2 inhibitory profiles, comparable to the selective COX-2 inhibitor celecoxib. nih.gov

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. Inhibiting PDE4 raises cAMP levels, which in turn suppresses inflammatory responses. PDE4 has been an attractive target for treating inflammation-based diseases for decades, and several PDE4 inhibitors have reached the market for conditions like COPD and psoriatic arthritis. mdpi.com The development of quinoline-based PDE4 inhibitors is an area of ongoing research.

TRPV1 Modulation: The TRPV1 channel is a nocisensor involved in pain and neurogenic inflammation. nih.gov Antagonists of the TRPV1 channel are considered promising candidates for developing new analgesic and anti-inflammatory drugs. While specific research on this compound derivatives as TRPV1 modulators is not detailed, the development of small molecules that can target this channel is a significant area of anti-inflammatory research. nih.gov

Role as a Pharmacophore in Advanced Drug Design

The quinoline scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, where it can interact with various biological targets through diverse binding mechanisms. The quinoline core itself can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a versatile pharmacophore for designing new therapeutic agents. The modification of functional groups on the quinoline ring system allows for the creation of potent and specific ligands for a wide array of biotargets. nih.gov

In the context of this compound, the quinoline moiety serves as the core pharmacophore. The "4-(bromomethyl)" group acts as a reactive handle, allowing for the covalent attachment of this quinoline pharmacophore to other molecular scaffolds. This approach, known as a hybrid pharmacophore strategy, is a powerful tool in modern drug design. nih.govresearchgate.net By incorporating the quinoline structure, medicinal chemists can impart or enhance the pharmacological activity of a lead compound. The specific biological activity is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For instance, different substitution patterns on the quinoline core have led to the development of agents with anti-inflammatory, anticancer, and antimicrobial properties. nih.govderpharmachemica.com

The versatility of the quinoline pharmacophore is evident in the broad range of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. derpharmachemica.comresearchgate.net The development of novel quinoline-based compounds is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic applications. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

This compound is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates. Its utility lies in the reactive bromomethyl group at the 4-position of the quinoline ring system. This functional group makes the compound an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of the quinoline scaffold into a larger molecular framework, a crucial step in the synthesis of various targeted drugs.

A prominent example of a related compound's application is the use of 4-(bromomethyl)quinolin-2(1H)-one as a vital intermediate in the synthesis of Rebamipide. google.comguidechem.com Rebamipide is a gastroprotective agent used for the treatment of ulcers. The synthesis of Rebamipide highlights the importance of brominated quinoline derivatives as precursors to APIs. While not the hydrobromide salt, the principle of using a 4-(bromomethyl)quinoline derivative as a key synthetic intermediate is clearly demonstrated.

The general synthetic utility of brominated quinolines is well-established in pharmaceutical chemistry. researchgate.net They serve as versatile starting materials for creating a wide range of substituted quinoline derivatives through various cross-coupling and substitution reactions. The ability to introduce diverse functionalities onto the quinoline core via the bromomethyl group makes this compound a valuable precursor for generating libraries of novel compounds for drug discovery screening.

Below is an interactive data table summarizing the role of related quinoline precursors in the synthesis of specific APIs.

| Precursor Compound | API Synthesized | Therapeutic Area |

| 4-(bromomethyl)quinolin-2(1H)-one | Rebamipide | Gastroenterology |

| 4-aminoquinoline derivatives | Various anticancer agents | Oncology |

| 8-hydroxyquinoline derivatives | Various antimicrobial and anticancer agents | Infectious Diseases, Oncology |

The development of efficient and scalable synthetic routes to pharmaceutical intermediates is a critical aspect of drug development. sumitomo-chem.co.jp Compounds like this compound play a significant role in this process by providing a reliable and reactive starting material for the construction of complex and biologically active molecules. The synthesis of 4-(bromomethyl)quinolin-2(1H)-one, a closely related intermediate, has been the subject of process optimization to improve yield and purity for industrial-scale production. google.comgoogle.com

Applications in Advanced Organic Synthesis As a Versatile Synthetic Building Block

Synthesis of Novel Heterocyclic Compounds

The electrophilic nature of the bromomethyl group in 4-(Bromomethyl)quinoline (B1600949) hydrobromide makes it a key starting material for the synthesis of various novel heterocyclic compounds. It readily reacts with a variety of nucleophiles, leading to the formation of new rings fused to or substituted on the quinoline (B57606) scaffold.

One significant application is in intramolecular cyclization reactions. For instance, related bromomethyl quinoline derivatives are used in the electrophilic intramolecular heterocyclization to produce furo[3,2-c]quinoline systems. researchgate.net In these reactions, the bromomethyl group is attacked by an internal nucleophile, leading to the formation of a new five-membered ring.

Furthermore, 4-(Bromomethyl)quinoline hydrobromide can react with external binucleophiles to construct new heterocyclic rings. The reaction with different nucleophiles such as amines, alcohols, and thiols allows for the introduction of the quinolinyl-methyl moiety into other molecules, which can then undergo subsequent cyclization to yield diverse heterocyclic structures. The quinoline nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds. mdpi.comnih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Bromomethyl Quinoline Derivatives

| Reactant/Nucleophile | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol (internal nucleophile) | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide | Intramolecular Electrophilic Cyclization researchgate.net |

| Various Nucleophiles (e.g., H₂O, ROH, R₂NH) | 2-substituted 4-methylfuro[3,2-c]quinolines | Nucleophilic Substitution researchgate.net |

Construction of Complex Organic Molecules

The quinoline scaffold is a core component of many complex alkaloids and pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov this compound serves as a crucial building block for incorporating this important pharmacophore into larger, more intricate molecular structures.

Its utility lies in its ability to act as a linker, connecting the quinoline unit to other parts of a target molecule through the reactive bromomethyl handle. For example, in the synthesis of potential anti-cancer agents, 4-(bromomethyl)quinolin-2(1H)-one, a related compound, is reacted with various amino acid derivatives. derpharmachemica.com This demonstrates how the bromomethyl group can be used to tether the quinoline core to biomolecules or other complex fragments.

The synthesis of complex natural products like the alkaloids Graveoline and Dubamine often involves the construction of a functionalized quinoline core. mdpi.com While direct use of this compound in their total synthesis might not be the primary route, its role as a precursor for introducing a C1-synthon at the 4-position of the quinoline ring is a fundamental strategy in the synthesis of such complex molecules.

Table 2: Role of 4-(Bromomethyl)quinoline Moiety in Complex Molecule Synthesis

| Application Area | Synthetic Strategy | Example of Target Molecule Class |

|---|---|---|

| Medicinal Chemistry | Introduction of the quinoline pharmacophore via nucleophilic substitution. | Bioactive quinoline-4-carboxylic acids nih.govimist.manih.gov |

| Natural Product Synthesis | Use as a C1 building block for elaboration into more complex side chains. | Quinoline alkaloids mdpi.com |

Enabling Carbon-Carbon and Carbon-Boron Bond Formations

The formation of carbon-carbon (C-C) and carbon-boron (C-B) bonds is fundamental to modern organic synthesis. This compound provides a reactive handle for participating in such bond-forming reactions.

Carbon-Carbon Bond Formation:

The primary route for C-C bond formation using this reagent is through nucleophilic substitution reactions where a carbon-based nucleophile displaces the bromide ion. This allows for the direct attachment of a variety of carbon-containing groups to the quinoline ring at the 4-methyl position.

Reaction with Cyanide: Forms a nitrile, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation of Enolates: Reaction with enolates derived from ketones, esters, or other carbonyl compounds creates a new C-C bond, extending the carbon chain.

Organometallic Reagents: Reagents like Grignard reagents or organocuprates can react to form a new C-C bond, though side reactions are possible.

Palladium-Catalyzed Cross-Coupling: While the bromomethyl group is typically used in substitution reactions, related 4-haloquinolines are extensively used in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions to form C-C bonds with high efficiency and selectivity. researchgate.net

Table 3: Selected Carbon-Carbon Bond Forming Reactions

| Reagent Type | Bond Formed | Product Type |

|---|---|---|

| Cyanide (e.g., NaCN) | C-C | 4-(Cyanomethyl)quinoline |

| Enolates | C-C | 2-(Quinolin-4-ylmethyl) substituted carbonyl compound |

Carbon-Boron Bond Formation:

The direct application of this compound for the formation of C-B bonds is not widely documented in scientific literature. Typically, C-B bonds involving aromatic rings are formed through reactions of haloarenes with diboron reagents catalyzed by transition metals (e.g., Miyaura borylation) or by quenching organolithium/Grignard reagents with borate esters. researchgate.net

While the bromomethyl group is not ideal for these standard borylation reactions, it is conceivable to first convert 4-(Bromomethyl)quinoline into an organometallic species which could then react with a boron electrophile. However, a more common synthetic route to a quinoline-boron compound would involve using a halo-substituted quinoline as the starting material. The resulting organoboron compounds are exceptionally useful intermediates themselves, particularly for subsequent palladium-catalyzed C-C bond-forming reactions. researchgate.netorganicreactions.org The reversible formation of carbon-boron bonds at transition metal centers is an area of active research, highlighting the complexity and synthetic potential of these transformations. rsc.org

Contributions to Materials Science and Engineering Research

Development of Dyes and Pigments

The quinoline (B57606) scaffold is a fundamental component in a variety of synthetic dyes and pigments. researchgate.net Derivatives of quinoline are utilized in the manufacturing of cyanine and photosensitive pigments. researchgate.net The 4-(bromomethyl)quinoline (B1600949) hydrobromide molecule is a valuable precursor in this field, as the bromomethyl group provides a reactive site for chemical modification. This allows for the attachment of the quinoline moiety to other chromophoric or auxochromic groups, enabling the synthesis of complex dye molecules with specific colorimetric properties.

Research into quinoline-based dyes has led to the development of compounds designed for specific high-performance applications. For example, certain quinoline derivatives have been engineered to act as efficient photoinitiators for visible light-induced polymerization, a process critical in fields like dentistry and 3D printing. mdpi.comresearchgate.net In these systems, the dye absorbs light and initiates a chemical reaction, leading to the formation of a polymer. mdpi.com The ability to tune the structure of the quinoline molecule allows for the optimization of light absorption characteristics to match specific light sources, such as dental lamps. mdpi.comresearchgate.net

The following table provides examples of dyes that incorporate the quinoline structure, illustrating the chromatic range and applications of this class of compounds.

| Dye Name/Class | Color/Type | Application |

| C.I. Acid Yellow 3 | Yellow | Textile Dyeing |

| C.I. Direct Yellow 22 | Yellow | Textile Dyeing |

| C.I. Solvent Yellow 33 | Yellow | Solvent Dye |

| Palanil Yellow 3G | Yellow | Textile Dyeing |

| Cyanine Dyes | Blue | Photosensitive Pigments |

This table presents examples of dyes based on the general quinoline scaffold, illustrating the types of compounds that could be synthesized using reactive precursors like 4-(bromomethyl)quinoline hydrobromide.

Incorporation into Polymer Matrices for Enhanced Material Properties

The covalent incorporation of specific chemical moieties into polymer backbones is a key strategy for enhancing material properties. This compound is an ideal candidate for such modifications due to its reactive C-Br bond. This functional group enables the quinoline unit to be chemically attached to polymer chains, a process known as grafting. youtube.com Grafting can significantly alter the properties of the host polymer, introducing new optical, thermal, or mechanical characteristics derived from the quinoline group.

There are two primary strategies for this incorporation: "grafting to" and "grafting from". mdpi.com

Grafting To : In this method, a pre-existing polymer chain with reactive sites (e.g., hydroxyl or amine groups) is reacted with this compound. The nucleophilic sites on the polymer backbone attack the electrophilic carbon of the bromomethyl group, forming a stable covalent bond and attaching the quinoline unit as a side chain. rsc.org

Grafting From : This approach utilizes the bromomethyl group as an initiator for polymerization. For techniques like Atom Transfer Radical Polymerization (ATRP), the C-Br bond can be activated by a catalyst to generate a radical, which then initiates the growth of a new polymer chain directly from the quinoline-containing molecule. mdpi.com

The incorporation of the rigid, aromatic quinoline structure into a flexible polymer matrix can lead to materials with increased thermal stability, modified mechanical strength, and unique photophysical properties, such as fluorescence, making them suitable for applications in advanced coatings, films, and composite materials. nih.govresearchgate.net

| Grafting Strategy | Description | Role of this compound |

| Grafting To | Pre-formed polymer chains are chemically attached to a backbone. | Acts as the side chain to be attached to a polymer backbone containing reactive functional groups. |

| Grafting From | Polymer chains are grown from initiation sites on a backbone molecule. | Acts as a macroinitiator; the bromomethyl group serves as the site from which polymerization is initiated. |

| Grafting Through | A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with other monomers. | Can be used to synthesize a quinoline-containing monomer that is then copolymerized to form the main polymer backbone. |

This table outlines the primary methods for creating graft copolymers where this compound can be a key reagent.

Precursor for Luminescent Materials and Catalysts

The unique electronic structure of the quinoline ring makes it an excellent scaffold for the development of luminescent materials. researchgate.net Quinoline derivatives are frequently used as ligands in the synthesis of metal complexes that exhibit strong photoluminescence and electroluminescence, making them highly valuable for applications in organic light-emitting diodes (OLEDs). researchgate.netscribd.com this compound serves as a crucial intermediate in the synthesis of more complex, multidentate ligands. The reactive bromomethyl group allows for the straightforward connection of the quinoline core to other coordinating groups (e.g., phenols, pyridines, or amines), creating ligands that can effectively chelate metal ions like Aluminum (Al), Zinc (Zn), and Iridium (Ir). scribd.com

The choice of metal and the specific structure of the quinoline-based ligand allow for fine-tuning of the emission color and quantum efficiency of the resulting complex. scribd.com This modularity is essential for creating the full spectrum of colors needed for display technologies. For instance, metal complexes of 8-hydroxyquinoline derivatives are well-known for their use as emissive and electron-transporting layers in OLED devices. researchgate.netnih.gov

In catalysis, the quinoline moiety can be used to direct the activity of a metallic center. The nitrogen atom in the quinoline ring can coordinate to a metal, while the rest of the molecule influences the steric and electronic environment around the catalytic site. By using the bromomethyl group to anchor the quinoline unit to a solid support, such as a polymer or silica, heterogeneous catalysts can be developed. nih.gov This approach combines the catalytic activity of the quinoline-metal complex with the practical advantages of a solid-supported catalyst, including ease of separation from the reaction mixture and potential for recyclability. researchgate.net Furthermore, quinoline derivatives are foundational to the synthesis of more complex structures like metal-organic frameworks (MOFs), which have applications in both catalysis and luminescence. rsc.org

| Material Class | Application | Role of Quinoline Moiety | Relevant Metal Ions | Emission Wavelength (Example) |

| Metal-Quinolate Complexes | Organic Light-Emitting Diodes (OLEDs) | Forms the emissive and/or electron-transport layer. | Al, Zn, Be, Cd, Ir | 560 nm (for a Zn complex) researchgate.netscribd.com |

| Metal-Organic Frameworks (MOFs) | Luminescent Sensing, Catalysis | Acts as the organic linker connecting metal nodes. | Zr(IV) | 465 nm (for a Cu(II) polymer) mdpi.com |

| Supported Catalysts | Heterogeneous Catalysis | Serves as a ligand anchored to a solid support to coordinate a catalytic metal. | Various Transition Metals | N/A |

This table summarizes the application of quinoline derivatives, synthesized from precursors like this compound, in luminescent materials and catalysts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.

¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms in the 4-(Bromomethyl)quinoline (B1600949) hydrobromide molecule. The protonated nitrogen in the quinoline (B57606) ring, due to the hydrobromide salt formation, would likely result in a downfield shift for the aromatic protons. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the six protons on the quinoline ring. A characteristic singlet, significantly downfield, would correspond to the two protons of the bromomethyl (-CH₂Br) group.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The spectrum for 4-(Bromomethyl)quinoline hydrobromide is expected to show ten distinct signals, one for each carbon atom. The carbon of the bromomethyl group would appear in the aliphatic region, while the nine carbons of the quinoline ring would be found in the aromatic region at higher chemical shifts. The presence of the electron-withdrawing bromine atom and the positively charged quinolinium ring would influence the chemical shifts of the carbons. For instance, studies on various brominated quinoline compounds confirm the assignment of carbon signals through techniques like APT (Attached Proton Test) spectra, which differentiate between CH, CH₂, CH₃, and quaternary carbons sigmaaldrich.com.

Expected ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br (Bromomethyl) | ~4.8 - 5.2 (singlet) |

| Quinoline Aromatic Protons | ~7.5 - 9.0 (multiplets) |

| N-H (Hydrobromide) | Variable, broad singlet |

| ¹³C NMR (Predicted) | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br (Bromomethyl) | ~30 - 35 |

| Quinoline Aromatic Carbons | ~120 - 150 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The presence of the aromatic quinoline ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would be expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. Furthermore, the hydrobromide salt would result in a broad absorption band corresponding to the N⁺-H stretch. IR spectroscopy has been effectively used to characterize various functional groups in other brominated quinoline compounds, such as the distinct -C≡N stretching frequency in cyano-substituted quinolines google.com.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| N⁺-H Stretch (broad) | 2500 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend | 1300 - 1450 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the chemical compound and then sorting the ions based on their mass-to-charge ratio (m/z).

For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak corresponding to the cation [C₁₀H₈BrN]⁺, which has a calculated molecular weight of approximately 221.98 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), this peak would appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. Fragmentation analysis (MS/MS) could further confirm the structure by showing the loss of a bromine atom or other characteristic fragments of the quinoline ring. Time-of-flight (TOF) accurate mass spectrometry is often applied to quinoline derivatives to obtain molecular ions with high mass accuracy, confirming their elemental composition.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [C₁₀H₈⁷⁹BrN]⁺ | ~221.98 | Molecular ion peak for the cation. |

| [C₁₀H₈⁸¹BrN]⁺ | ~223.98 | Isotopic peak due to ⁸¹Br. |

| [C₁₀H₈N]⁺ | ~142.07 | Fragment corresponding to loss of -CH₂Br. |

| [C₉H₇N]⁺ | ~129.06 | Fragment corresponding to quinoline. |

UV-Vis Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The quinoline ring system is chromophoric, meaning it absorbs UV light. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substitution and solvent polarity. Studies on various quinoline derivatives show that their photophysical properties are of significant interest for applications in optoelectronic devices. The protonation of the quinoline nitrogen to form the hydrobromide salt may cause a shift in the absorption maxima compared to the free base.

Expected UV-Vis Absorption Data

| Transition Type | Expected Absorption Maximum (λ_max, nm) |

| π → π | ~220 - 240 |

| π → π | ~270 - 290 |

| n → π* | ~300 - 320 |

Note: These values are typical for quinoline systems and may shift based on substitution and solvent.

X-ray Diffraction for Solid-State Structure Determination of Related Brominated Compounds

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not described in the provided sources, the technique is widely applied to related brominated compounds to unambiguously confirm their molecular structure and stereochemistry sigmaaldrich.com. For example, the structures of novel brominated methoxyquinolines and other derivatives have been elucidated using single-crystal X-ray analysis sigmaaldrich.com. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Such analyses are crucial for understanding the solid-state properties of these materials and have been instrumental in the structural confirmation of complex synthetic products.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of quinoline (B57606) derivatives. scispace.comasianpubs.org

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of 4-(Bromomethyl)quinoline (B1600949) (Note: These are representative values based on DFT studies of similar quinoline derivatives and are for illustrative purposes.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| Band Gap (ΔE) | 5.10 |

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. lupinepublishers.comyoutube.com For 4-(Bromomethyl)quinoline hydrobromide, DFT methods can be used to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.gov This is crucial as the geometry of the molecule influences its physical and chemical properties.

Conformational analysis, a part of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. wisc.edu For the bromomethyl group in this compound, different rotational conformers may exist, and DFT calculations can identify the lowest energy (most stable) conformer.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum of a compound. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational method and aid in the interpretation of the electronic transitions. researchgate.net

Table 2: Predicted Absorption Spectra Data for 4-(Bromomethyl)quinoline (Note: These are representative values based on TD-DFT studies of similar quinoline derivatives and are for illustrative purposes.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 315 | 0.12 |

| S0 → S2 | 280 | 0.35 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. sbmu.ac.ir This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level. sbmu.ac.irnih.gov For this compound, molecular docking simulations can be used to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. asianpubs.orgniscpr.res.inrsc.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their predicted binding energy. frontiersin.orgmdpi.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics